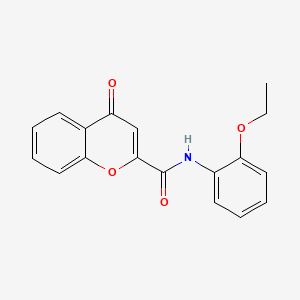

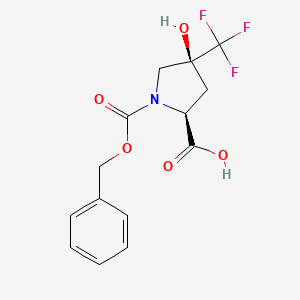

![molecular formula C17H22N6O2 B2492593 3,9-Dimethyl-1,7-bis(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898448-89-0](/img/structure/B2492593.png)

3,9-Dimethyl-1,7-bis(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related heterocycles involves the reaction of specific precursors under controlled conditions. For instance, the synthesis of "purino[7,8-g]-6-azapteridines" and "[1,2,4]triazino-[3,2-f]purines" was achieved through the heating of "7,8-diamino-1,3-dimethylxanthine" with hydrochloric acid or by its reaction with alloxan followed by methylation, yielding compounds with significant yields and demonstrating the complex synthetic routes involved in producing such molecules (Ueda et al., 1987).

Molecular Structure Analysis

The molecular structure of triazine derivatives has been extensively studied, revealing intricate details about their crystallography and conformation. For example, the crystal structure of "3,5-di(2-propenyl)-6-phenyl-1,3,5-triazine-2,4-dione" was determined through X-ray single crystal diffraction, highlighting the orthorhombic space group and providing insights into the molecular dimensions and bond lengths indicative of significant double bond character (Qing-min et al., 2004).

Chemical Reactions and Properties

The reactivity and chemical properties of triazine derivatives are influenced by their molecular structure. For instance, the reaction of "3-ethylsulfonyl-1,2,4-triazines" with "B12H11SH2–" leads to the formation of boron-containing derivatives, showcasing the unexpected reactivity and the synthesis of novel compounds with potential applications in various fields (Azev et al., 2003).

Physical Properties Analysis

The physical properties of triazine derivatives, such as their crystalline structure and solubility, are crucial for their application in material science and chemistry. The study of "ethylene-bridged bis(hydroxylamino-1,3,5-triazine) compounds" revealed different rotation restrictions around the C(Ar)-N bonds, demonstrating the importance of stereochemical considerations in the design of ligands and complexes (Hermon & Tshuva, 2008).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Triazine derivatives have been synthesized and investigated for their biological activities, such as antitumor and vascular relaxing effects. For instance, novel heterocycles including purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines were synthesized, showing activity against P388 leukemia, although specific vascular relaxing effects were not potent (Ueda et al., 1987).

Chemical Synthesis and Catalysis

Research has also focused on the efficient synthesis of pyridine-pyrimidines and their bis-derivatives using triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica as a reusable catalyst. This method highlighted the catalyst's easy recovery, reusability, and excellent activity, along with solvent-free conditions under microwave irradiation, presenting a significant advancement in the synthesis of complex organic molecules (Rahmani et al., 2018).

Materials Science and Polymer Chemistry

Triazine derivatives have been applied in materials science, particularly in the synthesis and study of new polymers. For example, isopropenyl-1,3,5-triazine derivatives have been used to prepare polymers and copolymers with unique properties such as side-chain crystallization, demonstrating the versatility of triazine compounds in designing materials with specific thermal and physical characteristics (Yuki et al., 1991).

Anticancer, Anti-HIV, and Antimicrobial Activities

Furthermore, triazine derivatives have been synthesized for potential applications in pharmacology, including anticancer, anti-HIV, and antimicrobial activities. Some derivatives have shown considerable activity against specific cancer cell lines, moderate anti-HIV activity, and antimicrobial effectiveness against certain bacteria, underscoring the potential of triazine compounds in medicinal chemistry (Ashour et al., 2012).

Eigenschaften

IUPAC Name |

3,9-dimethyl-1,7-bis(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O2/c1-10(2)7-22-15(24)13-14(20(6)17(22)25)18-16-21(13)9-12(5)19-23(16)8-11(3)4/h1,3,7-9H2,2,4-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDPSCZTZUZFDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=C)C)CC(=C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16798120 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one](/img/structure/B2492514.png)

![Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate](/img/structure/B2492517.png)

![3-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]chromen-4-one](/img/structure/B2492518.png)

![2-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2492519.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobenzamide](/img/structure/B2492521.png)

![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide](/img/structure/B2492524.png)

![2-((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2492528.png)